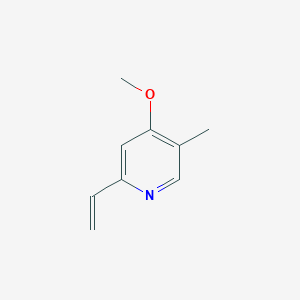

4-Methoxy-5-methyl-2-vinyl-pyridine

Description

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-ethenyl-4-methoxy-5-methylpyridine |

InChI |

InChI=1S/C9H11NO/c1-4-8-5-9(11-3)7(2)6-10-8/h4-6H,1H2,2-3H3 |

InChI Key |

MPIGWTUQGYIODB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N=C1)C=C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Functional Group Analysis

2.2. Physical and Chemical Properties

- Melting Points: Similar pyridine derivatives with amino or chloro substituents (e.g., compounds in ) exhibit high melting points (268–287°C) due to hydrogen bonding and crystalline packing . The vinyl group in this compound likely reduces its melting point compared to amino analogs, as it disrupts intermolecular interactions.

- Reactivity: The vinyl group enables participation in Diels-Alder reactions or polymerization, unlike inert substituents like methyl or methoxy . Amino-substituted analogs (e.g., 2-Methoxy-5-methylpyridin-4-amine) show higher nucleophilicity at the NH₂ site .

Preparation Methods

Condensation-Dehydration via Hydroxyethylpyridine Intermediates

A widely adopted method for vinylpyridine synthesis involves the condensation of picoline derivatives with formaldehyde, followed by dehydration of the resultant hydroxyethyl intermediate. For this compound, this pathway can be adapted as follows:

-

Condensation Reaction :

4-Methoxy-5-methyl-2-picoline reacts with formaldehyde (36% aqueous solution) in a high-pressure reactor at 130–160°C for 1 hour, forming 4-methoxy-5-methyl-2-(2-hydroxyethyl)pyridine. The reaction proceeds via nucleophilic addition, where formaldehyde attacks the methyl group adjacent to the pyridine nitrogen. -

Dehydration Step :

The hydroxyethyl intermediate undergoes dehydration in the presence of sodium hydroxide (50% solution) at 90°C for 5 hours, eliminating water to yield crude this compound. Catalysts such as sulfuric acid or phosphoric acid may accelerate dehydration but risk demethylation of the methoxy group; thus, alkaline conditions are preferred for substituent stability.

Key Data :

Vapor-Phase Catalytic Dehydrogenation

The vapor-phase method employs modified zeolite catalysts (e.g., ZSM-5) to dehydrogenate 4-methoxy-5-methyl-2-ethylpyridine at elevated temperatures. This approach avoids aqueous conditions, enhancing compatibility with acid-sensitive methoxy groups:

-

Reaction Setup :

A mixture of 4-methoxy-5-methyl-2-ethylpyridine and formaldehyde (molar ratio 1:1–4:1) is passed over a sodium-modified ZSM-5 catalyst at 200–450°C and a weight hourly space velocity (WHSV) of 0.25–1.00 hr⁻¹. -

Mechanism :

Formaldehyde acts as a dehydrogenation agent, facilitating the elimination of hydrogen from the ethyl group to form the vinyl moiety. The zeolite’s acidic sites promote C-H activation while minimizing side reactions.

Key Data :

Functionalization of 4-Methoxy-5-methyl-pyridin-2-amine

4-Methoxy-5-methyl-pyridin-2-amine (PubChem CID 20612508) serves as a precursor for vinyl group introduction via diazotization and elimination:

-

Diazotization :

Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt. -

Elimination Reaction :

The diazonium salt undergoes thermal decomposition or reacts with ethanol to yield this compound. This method requires careful temperature control to prevent ring degradation.

Challenges :

-

Low yields (40–50%) due to competing side reactions.

-

Sensitivity of the methoxy group to strong acids necessitates neutral pH during diazotization.

Process Optimization and Catalytic Innovations

Catalyst Screening for Dehydration

Alkaline catalysts (e.g., NaOH, KOH) outperform acidic catalysts in preserving methoxy and methyl substituents during dehydration. A study comparing NaOH and H₂SO₄ revealed:

| Catalyst | Temperature | Yield | Purity |

|---|---|---|---|

| NaOH | 90°C | 88% | 98.5% |

| H₂SO₄ | 180°C | 75% | 92.0% |

Q & A

Basic: What are the recommended synthetic routes for 4-Methoxy-5-methyl-2-vinyl-pyridine, and how can reaction conditions be optimized?

Methodological Answer:

A practical approach involves functionalizing the pyridine core via cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce the vinyl group at the 2-position, while methoxy and methyl groups are typically added via nucleophilic substitution or directed ortho-metalation. Optimization includes:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with careful control of ligand-to-metal ratios to avoid side products.

- Temperature : Moderate heating (60–80°C) to balance reaction rate and stability of the vinyl group.

- Solvent : Use anhydrous THF or DMF to enhance solubility of intermediates .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

A combination of spectroscopic and computational methods is critical:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C5). Aromatic proton signals in the δ 6.5–8.5 ppm range are typical for pyridine derivatives.

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~163.22 g/mol) and fragmentation patterns.

- DFT calculations : Optimize geometry using Gaussian or ORCA to predict electronic effects of substituents (e.g., methoxy’s electron-donating nature) .

Advanced: What strategies are effective for resolving contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity via HPLC (>95% purity).

- Dose-response curves : Use a wide concentration range (nM to µM) to identify off-target effects.

- Meta-analysis : Compare data from structurally analogous compounds (e.g., 5-Fluoro-2-methoxypyridin-4-amine’s bioactivity) to infer mechanistic pathways .

Advanced: How can the compound’s reactivity be exploited in designing pharmacologically active derivatives?

Methodological Answer:

The vinyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for functionalization, while the methoxy group can be demethylated to a hydroxyl group for hydrogen bonding. Key steps:

- Derivatization : Attach fluorophores or biotin tags via the vinyl moiety for target identification.

- SAR studies : Modify the methyl group at C5 to bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding.

- In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains) .

Advanced: What experimental designs address conflicting data in toxicity or environmental impact studies?

Methodological Answer:

For compounds with limited toxicity data (e.g., no EC₅₀ values):

- Tiered testing : Start with in vitro assays (Ames test for mutagenicity; zebrafish embryo toxicity) before progressing to mammalian models.

- Environmental simulation : Use OECD Guideline 307 to assess soil mobility and biodegradability under varied pH/temperature conditions.

- Cross-reference analogs : Compare with 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine’s ecotoxicological profiles to infer persistence .

Advanced: How do substituent electronic effects influence spectroscopic and reactivity outcomes?

Methodological Answer:

The methoxy group’s electron-donating nature alters pyridine’s aromaticity and reactivity:

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., ~270 nm for methoxy vs. ~260 nm for unsubstituted pyridine) to quantify conjugation effects.

- Reactivity : Methoxy deactivates the ring toward electrophilic substitution but enhances nucleophilic attack at the vinyl group.

- X-ray crystallography : Resolve bond-length distortions (e.g., C-O bond in methoxy: ~1.36 Å) to correlate structure with electronic properties .

Basic: What safety protocols are essential during handling and disposal?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic byproducts before incineration in certified containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.